1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine
Description
1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a brominated thiophene substituent. Its molecular formula is C₇H₈BrNS (MW: 226.12 g/mol), and its SMILES notation is C1CC1(Cc1cc(c(s1)Br)N . The compound features a cyclopropane ring fused to an amine group and a 5-bromothiophen-2-ylmethyl moiety. This structure confers rigidity and electronic diversity, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition (e.g., BACE1 inhibitors, as inferred from structurally related compounds) .
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H10BrNS/c9-7-2-1-6(11-7)5-8(10)3-4-8/h1-2H,3-5,10H2 |
InChI Key |
FUOJHXYGBKIBGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(S2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Bromothiophenylmethyl Intermediate: The 5-bromothiophene is then reacted with a suitable alkylating agent to form the 5-bromothiophen-2-ylmethyl intermediate.
Cyclopropanation: The intermediate undergoes a cyclopropanation reaction with a suitable cyclopropane precursor.
Amination: Finally, the cyclopropane derivative is aminated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group and the thiophene ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives.
Scientific Research Applications
1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane-Amine Core
The following table compares 1-((5-Bromothiophen-2-yl)methyl)cyclopropan-1-amine with analogs differing in aromatic substituents or halogenation patterns:
Key Observations :
Physico-Chemical Properties
| Property | This compound | 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine HCl | 1-(Trifluoromethyl)cyclopropan-1-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 226.12 | 187.64 | 131.10 |
| LogP (Predicted) | ~2.5 (moderately lipophilic) | ~1.8 | ~1.2 |
| Solubility | Low aqueous solubility | Moderate in polar solvents | High in organic solvents |
| Stability | Stable under inert conditions | Hygroscopic (HCl salt) | Sensitive to hydrolysis |
Notes:
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